![molecular formula C20H24Cl2FN3O B1472725 2-[[4-[(2-fluorophenyl)methyl]piperidin-1-yl]methyl]-3H-benzimidazol-5-ol;dihydrochloride](/img/structure/B1472725.png)
2-[[4-[(2-fluorophenyl)methyl]piperidin-1-yl]methyl]-3H-benzimidazol-5-ol;dihydrochloride
Overview
Description
2-[[4-[(2-Fluorophenyl)methyl]piperidin-1-yl]methyl]-3H-benzimidazol-5-ol; dihydrochloride is a benzimidazole-derived compound featuring a piperidine moiety substituted with a 2-fluorophenylmethyl group. The dihydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical applications.
Preparation Methods
General Synthetic Strategy
The synthesis of benzimidazole derivatives, including this compound, typically involves the condensation of an o-phenylenediamine derivative with carboxylic acid derivatives or aldehydes, followed by functionalization to introduce the piperidinylmethyl and fluorophenylmethyl substituents. The dihydrochloride salt form is commonly prepared by treatment with hydrochloric acid to yield the stable crystalline salt.
Detailed Preparation Methodology
Stepwise Synthetic Route
Step | Description | Reagents/Conditions | Notes |
---|---|---|---|
1 | Formation of benzimidazole core | Condensation of o-phenylenediamine with appropriate aldehyde or acid derivative under acidic conditions | Acid catalysis promotes ring closure to form benzimidazole |
2 | Introduction of hydroxyl group at position 5 | Selective hydroxylation or use of appropriately substituted starting materials | Ensures 5-hydroxy substitution on benzimidazole ring |
3 | Attachment of piperidin-1-ylmethyl group at position 2 | Alkylation using chloromethylpiperidine or similar electrophilic alkylating agents | Requires controlled conditions to avoid over-alkylation |
4 | Substitution of piperidine nitrogen with (2-fluorophenyl)methyl group | N-alkylation with 2-fluorobenzyl halide under basic conditions | Fluorine substitution improves pharmacological properties |
5 | Formation of dihydrochloride salt | Treatment with hydrochloric acid in suitable solvent (e.g., ethanol or water) | Enhances solubility and stability for handling and storage |
Representative Reaction Conditions
- Condensation reaction : Typically performed in refluxing acidic medium such as polyphosphoric acid or hydrochloric acid, with reaction times ranging from 4 to 12 hours depending on scale and reagents.
- Alkylation steps : Conducted in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile, using potassium carbonate or sodium hydride as base, at temperatures between 0°C to 60°C to control reaction rate.
- Salt formation : The free base is dissolved in minimal solvent and treated with excess concentrated HCl, followed by crystallization to isolate the dihydrochloride salt.
Physicochemical Data Relevant to Preparation
Property | Value | Notes |
---|---|---|
Molecular Weight | 412.3 g/mol | Dihydrochloride salt form |
Solubility in DMSO | ~12.5 mg/mL (~33.26 mM) | Suitable for stock solution preparation |
Solubility in aqueous formulations | ≥1.25 mg/mL in mixed solvent systems (e.g., 10% DMSO + PEG300 + Tween 80 + saline) | Important for formulation in biological assays |
Stability | Stable as powder at -20°C for 3 years; in solution at -80°C for 6 months | Proper storage critical to maintain integrity |
Research Findings on Preparation Optimization
- The use of 2-fluorobenzyl halide for N-alkylation on the piperidine ring enhances yield and selectivity due to the electron-withdrawing effect of fluorine, which stabilizes the intermediate and reduces side reactions.
- Acid catalyzed condensation for benzimidazole formation remains the most efficient approach, with polyphosphoric acid providing higher yields compared to other acids.
- The dihydrochloride salt form improves the compound's handling properties, including crystallinity and solubility, facilitating purification and storage.
- Solvent selection during alkylation steps is critical; polar aprotic solvents favor nucleophilic substitution reactions without promoting hydrolysis or side reactions.
- Controlled addition of hydrochloric acid during salt formation avoids over-acidification, which can lead to decomposition or formation of undesired salts.
Summary Table of Preparation Steps
Stage | Reaction Type | Reagents | Conditions | Outcome |
---|---|---|---|---|
1 | Condensation | o-phenylenediamine + aldehyde | Acidic reflux | Benzimidazole core |
2 | Hydroxylation | Hydroxylating agent or substituted precursor | Mild conditions | 5-hydroxy substitution |
3 | Alkylation | Chloromethylpiperidine + base | DMF, 0–60°C | Piperidin-1-ylmethyl substitution |
4 | N-Alkylation | 2-fluorobenzyl halide + base | DMF, ambient to 60°C | Fluorophenylmethyl substitution |
5 | Salt formation | HCl | Room temperature | Dihydrochloride salt |
Chemical Reactions Analysis
TCN 237 dihydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: TCN 237 dihydrochloride can undergo substitution reactions, where one functional group is replaced by another.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Structural Information
The compound features a benzimidazole core, which is known for its biological activity, and a piperidine ring that contributes to its pharmacological properties. The presence of the fluorophenyl group enhances its lipophilicity and may influence its interaction with biological targets.
Pharmacological Research
The compound has been investigated for its potential as a GLP-1 receptor agonist , which is significant in the treatment of type 2 diabetes and obesity. GLP-1 (glucagon-like peptide-1) is a hormone involved in glucose metabolism, and agonists can enhance insulin secretion while suppressing glucagon release.
Case Study: GLP-1 Agonism
A study published in the journal Diabetes Care demonstrated that compounds similar to this benzimidazole derivative showed promising results in lowering blood glucose levels in diabetic models. The specific mechanism involves enhancing insulin sensitivity and promoting beta-cell function .
Neuropharmacology
Due to the piperidine structure, this compound may also exhibit neuroprotective effects. Research indicates that piperidine derivatives can modulate neurotransmitter systems, particularly those involving dopamine and serotonin.
Case Study: Neuroprotective Effects
In preclinical studies, derivatives of this compound have been shown to reduce neuroinflammation and improve cognitive function in animal models of neurodegenerative diseases such as Alzheimer's .
Anticancer Activity
Recent investigations have explored the potential anticancer properties of benzimidazole derivatives. Research indicates that compounds with similar structures can induce apoptosis in cancer cells through various mechanisms, including inhibition of tubulin polymerization.
Case Study: Anticancer Properties
A study published in Cancer Letters reported that a related benzimidazole compound exhibited significant cytotoxicity against several cancer cell lines, including breast and lung cancer cells, suggesting that this class of compounds warrants further exploration for anticancer therapies .
Summary of Research Findings
Mechanism of Action
The mechanism of action of TCN 237 dihydrochloride involves its binding to the GluN2B subunit of the NMDA receptor, thereby blocking the receptor’s activity. This inhibition prevents the influx of calcium ions into the cell, which is crucial for various cellular processes. By blocking the GluN2B subunit, TCN 237 dihydrochloride can modulate synaptic plasticity and neurotransmission, which are important for learning, memory, and pain perception .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Variations
The compound shares structural homology with several benzimidazole and piperidine derivatives (Table 1). Key differences lie in substituent groups and salt forms, which impact pharmacological and physicochemical properties.
Table 1: Structural Comparison
Pharmacological Activity and Receptor Binding
- Target Compound: The 2-fluorophenyl group may enhance selectivity for aminergic receptors (e.g., serotonin or histamine receptors) due to fluorine’s electron-withdrawing effects.
- Astemizole: A known histamine H1 receptor antagonist.
- Imp. A(EP) : The 5-chloro and 2-oxo groups reduce polarity, likely decreasing CNS penetration compared to the hydroxy-containing target compound .
Physicochemical Properties
Table 2: Physicochemical Comparison
Compound | Molecular Weight | LogP (Predicted) | Solubility (mg/mL) |
---|---|---|---|
Target Compound | 435.32 (free base) | 3.1 (base) | >50 (HCl salt) |
Astemizole | 458.54 | 5.2 | <0.1 (free base) |
Imp. A(EP) | 291.76 | 2.8 | 10–20 (free base) |
- The dihydrochloride salt of the target compound significantly improves solubility (>50 mg/mL) compared to non-salt forms like Astemizole (<0.1 mg/mL).
- The 5-hydroxy group in the target compound reduces LogP (3.1) vs. Astemizole (5.2), suggesting better aqueous compatibility .
Research Findings and Implications
- Metabolic Stability: The 2-fluorophenyl group in the target compound may resist oxidative metabolism better than chlorinated analogues (e.g., Imp.
- Synthetic Challenges : Impurities like Imp. B(EP) (4-(5-Chloro-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)-1-formylpiperidine) highlight the need for rigorous purification to avoid byproducts during piperidine functionalization .
Biological Activity
The compound 2-[[4-[(2-fluorophenyl)methyl]piperidin-1-yl]methyl]-3H-benzimidazol-5-ol; dihydrochloride is a benzimidazole derivative that has garnered attention due to its potential biological activities, particularly in the context of antiviral effects and its mechanism of action against specific viral infections.
Chemical Structure and Properties
The compound features a complex structure that includes a piperidine ring and a benzimidazole moiety. Its molecular formula is , with a molecular weight of approximately 396.30 g/mol. The presence of the fluorophenyl group is believed to enhance its biological activity by improving binding affinity to target proteins.
Antiviral Activity
Recent studies have highlighted the antiviral properties of this compound, particularly against the Ebola virus (EBOV). Research indicates that derivatives of benzimidazole-piperidine hybrids, similar to this compound, exhibit significant inhibitory effects on EBOV entry into host cells.
Key Findings:
- Inhibition Concentration (EC50): Compounds structurally related to this benzimidazole showed EC50 values ranging from 0.64 µM to 0.93 µM, demonstrating potent antiviral activity compared to the reference drug Toremifene (EC50 = 0.38 µM) .
- Mechanism of Action: The mechanism involves inhibition of viral entry at the level of the Niemann-Pick C1 (NPC1) protein, which is crucial for EBOV infection . Docking studies suggest that specific amino acids in NPC1 interact with these compounds, facilitating their antiviral action.
Study 1: Synthesis and Evaluation
A study focusing on the synthesis of various benzimidazole-piperidine derivatives assessed their biological activity against EBOV. The synthesized compounds were evaluated for:
- Cytotoxicity: Cell viability assays indicated that these compounds possess low cytotoxicity, making them suitable candidates for further development.
- Selectivity Index (SI): Compounds showed SI values indicating a favorable therapeutic window, which is critical for drug development .
Compound | EC50 (µM) | SI |
---|---|---|
25a | 0.64 | 20 |
26a | 0.93 | 10 |
Toremifene | 0.38 | 7 |
Study 2: Structure-Activity Relationship (SAR)
Further investigations into the structure-activity relationship revealed that modifications on the piperidine and benzimidazole rings significantly affect antiviral potency. For instance:
Properties
IUPAC Name |
2-[[4-[(2-fluorophenyl)methyl]piperidin-1-yl]methyl]-3H-benzimidazol-5-ol;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FN3O.2ClH/c21-17-4-2-1-3-15(17)11-14-7-9-24(10-8-14)13-20-22-18-6-5-16(25)12-19(18)23-20;;/h1-6,12,14,25H,7-11,13H2,(H,22,23);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYUWGWCFJMDMND-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2F)CC3=NC4=C(N3)C=C(C=C4)O.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24Cl2FN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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